Cobalt(II) isodecanoate

Description

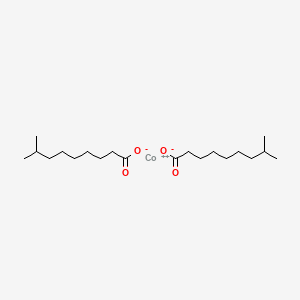

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84255-53-8 |

|---|---|

Molecular Formula |

C20H38CoO4 |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

cobalt(2+);8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

LPUCXUOQRDYLGK-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |

Origin of Product |

United States |

Coordination Chemistry and Structural Elucidation of Cobalt Ii Isodecanoate

Ligand Design Principles in Cobalt(II) Carboxylate Systems

The design of cobalt(II) carboxylate complexes is fundamentally governed by the electronic and steric properties of the carboxylate ligand, as well as any ancillary ligands present in the coordination sphere. Carboxylate ligands (RCOO⁻) are versatile, capable of adopting various coordination modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. wikipedia.org This versatility allows for the construction of a wide array of molecular and polymeric structures. The nature of the 'R' group on the carboxylate is a critical design element, influencing the solubility, steric hindrance, and electronic properties of the resulting complex.

Monocarboxylate Ligands: The Role of Isodecanoate and Neodecanoate

Monocarboxylate ligands are foundational building blocks in cobalt(II) coordination chemistry. Isodecanoate (8-methylnonanoate) and its isomer neodecanoate are characterized by branched, bulky alkyl chains. nih.govnih.gov This steric bulk plays a significant role in dictating the coordination environment around the cobalt(II) center. Unlike simple linear carboxylates such as acetate (B1210297), the large aliphatic groups of isodecanoate and neodecanoate can limit the degree of polymerization, often favoring the formation of discrete, soluble molecular complexes or low-dimensional polymers.

The coordination mode of these carboxylates can vary. They can bind in a monodentate fashion (κ¹) where only one oxygen atom coordinates to the metal, or more commonly in a bidentate mode (κ²), where both oxygen atoms bind to the same metal center in a chelating fashion or bridge two different metal centers. wikipedia.org The specific mode adopted is influenced by factors such as the presence of other competing ligands, the solvent system, and crystallization conditions. While detailed crystal structures for simple cobalt(II) isodecanoate are not extensively documented in the reviewed literature, the principles governing other bulky carboxylates like neodecanoate and 2-ethylhexanoate (B8288628) are directly applicable. These ligands are known to form lipophilic complexes that are soluble in nonpolar organic solvents, a property leveraged in their use as catalysts and drying agents. wikipedia.org

Heteroleptic and Mixed-Ligand Cobalt(II) Carboxylate Systems

For instance, complexes have been synthesized incorporating carboxylates derived from non-steroidal anti-inflammatory drugs (NSAIDs) alongside N-donor ligands like imidazole (B134444) or pyridine (B92270). rsc.orgnih.gov In these systems, the carboxylate often coordinates in a monodentate fashion, with the remaining coordination sites on the cobalt(II) ion being occupied by the N-donor ligands and, in some cases, water molecules. rsc.org The resulting complexes can exhibit diverse geometries, from tetrahedral to octahedral, depending on the stoichiometry and steric demands of the chosen ligands. For example, the reaction of a cobalt(II) salt with a sterically constrained tetradentate N₂O₂ ligand and benzoate (B1203000) as an ancillary ligand resulted in a mononuclear octahedral mixed-ligand complex, [Co(H₂L)(PhCOO)₂]. mdpi.com The difference in frequency (Δν) between the symmetric and antisymmetric ν(COO⁻) vibrations in the IR spectrum can often indicate the coordination mode of the carboxylate, with larger separations (around 220 cm⁻¹) suggesting a monodentate binding mode. mdpi.com

Non-Carboxylate Ligands in Cobalt(II) Coordination Compounds

A vast array of non-carboxylate ligands are employed in cobalt(II) coordination chemistry to modulate the structure and reactivity of the resulting complexes. These ligands are typically classified by their donor atoms.

N-donor Ligands: This is a very broad and widely used class. Simple monodentate N-donors include pyridine and imidazole. rsc.orgnih.gov Bidentate and tridentate N-donor ligands, such as 2,2'-bipyridine, 1,10-phenanthroline, and scorpionate ligands (e.g., hydrotris(pyrazol-1-yl)borate), are also common. acs.orgacs.orgnih.gov These ligands can enforce specific geometries and stabilize the cobalt center.

O-donor Ligands: Besides carboxylates, other O-donor ligands include water, alcohols, and ethers like dimethoxyethane (dme) and diglyme. semanticscholar.org Water is a very common ligand, often found completing the coordination sphere in complexes synthesized in aqueous media. researchgate.net

P-donor Ligands: Phosphine (B1218219) ligands, such as diphenyl-2-pyridylphosphine (B124867) or the anionic tris(phosphine) donor [PhB(CH₂PPh₂)₃]⁻, are used to create specific electronic environments. acs.orgresearchgate.net The strong ligand field provided by some phosphine ligands can even lead to unusual electronic states, such as low-spin tetrahedral Co(II). acs.org

S-donor Ligands: Thioether and thiolate ligands can also coordinate to cobalt(II). For example, thioether Schiff base ligands have been used to create distorted pseudo-octahedral environments around the Co(II) center. acs.org Silanethiolates represent another class of S-donor ligands that form tetrahedral complexes. rsc.org

The choice of non-carboxylate ligand is crucial in ligand design, as it directly influences the resulting coordination number, geometry, and electronic structure of the cobalt(II) center.

Coordination Environments and Geometric Configurations of Cobalt(II) Centers

The d⁷ electronic configuration of the cobalt(II) ion allows for considerable flexibility in its coordination environment, leading to complexes with various coordination numbers and geometries. The most common geometries are four-coordinate tetrahedral and six-coordinate octahedral, although five-coordinate and square planar complexes are also known. researchgate.net The preferred geometry is dictated by a combination of factors including the ligand field strength, steric bulk of the ligands, and crystal packing forces.

Tetrahedral Coordination Geometries

Tetrahedral geometry is very common for four-coordinate cobalt(II) complexes, particularly with large, weakly-coordinating anions or bulky ligands. researchgate.net The electronic spectrum of tetrahedral Co(II) complexes is typically characterized by intense absorption bands in the visible region.

The introduction of bulky ligands often favors a lower coordination number, leading to tetrahedral structures. For example, cobalt(II) complexes with N,N,N-scorpionate ligands have been shown to adopt tetrahedral geometries. nih.gov Similarly, complexes with two silanethiolate ligands and two N-donor ligands (piperidine or N-ethylimidazole) exhibit a tetrahedral CoN₂S₂ core. rsc.org Even in systems with potentially higher-coordinating ligands, steric constraints can enforce a tetrahedral arrangement. For instance, cobalt(II) complexes with certain 2-(1H-imidazol-2-yl)phenol-based ligands are distorted tetrahedral. academie-sciences.fr In some unique cases, a strong ligand field combined with axial distortion can stabilize a rare low-spin (doublet ground state) tetrahedral cobalt(II) species, as seen with the [PhB(CH₂PPh₂)₃]⁻ ligand. acs.org

| Compound/System | Ligands | Donor Atoms | Key Structural Features | Reference(s) |

| [Co{SSi(OtBu)₃}₂(ppd)₂] | tri-tert-butoxysilanethiolate, piperidine | S₂, N₂ | Mononuclear, tetrahedral geometry. | rsc.org |

| [PhBP₃]CoI | [PhB(CH₂PPh₂)₃]⁻, Iodide | P₃, I | Pseudotetrahedral, low-spin Co(II). | acs.org |

| Co(II) with 2-(1H-imidazol-2-yl)phenol ligands | Substituted 2-(1H-imidazol-2-yl)phenols | N₂, O₂ | Distorted tetrahedral coordination. | academie-sciences.fr |

| [Co(dicl)₂(Himi)₂] | Diclofenac, Imidazole | O₂, N₂ | Distorted tetrahedral CoN₂O₂ chromophore. | rsc.org |

Table 1: Examples of Cobalt(II) Complexes with Tetrahedral Geometries.

Octahedral and Distorted Octahedral Configurations

Six-coordinate octahedral geometry is the other predominant configuration for cobalt(II) complexes, especially with smaller ligands and in the presence of good O-donors like water. researchgate.net Ideal octahedral symmetry is rare, and most complexes exhibit some form of distortion. nju.edu.cnrsc.org This can be due to the Jahn-Teller effect (though typically weak for high-spin d⁷), steric constraints imposed by chelating ligands, or varied bond lengths to different types of donor atoms in mixed-ligand systems. mdpi.comorientjchem.org

Tetragonal distortion (elongation or compression along one axis) is a common deviation from ideal octahedral geometry. orientjchem.org For example, a mononuclear cobalt(II) complex with a tetradentate N₂O₂ ligand and two monodentate benzoate ligands was found to have an octahedral geometry. mdpi.com Similarly, cobalt(II) complexes with certain organosulfonates exhibit a distorted octahedral CoN₆ coordination sphere. nju.edu.cn The degree of this distortion can be quantified using continuous shape measure (CShM) calculations, which compare the experimental geometry to that of an ideal polyhedron (e.g., an octahedron). nju.edu.cn In many crystal structures, cobalt(II) is coordinated by a combination of carboxylate oxygens, nitrogen atoms from other ligands, and water molecules to achieve a six-coordinate, distorted octahedral environment. rsc.orgresearchgate.net

| Compound/System | Ligands | Donor Atoms | Key Structural Features | Reference(s) |

| [Co(H₂L)(PhCOO)₂] | Tetradentate N₂O₂ ligand, Benzoate | N₂, O₄ | Mononuclear, octahedral geometry. | mdpi.com |

| [Co(mef)₂(py)₂(H₂O)₂] | Mefenamate, Pyridine, Aqua | N₂, O₄ | Centrosymmetric, distorted octahedral geometry. | rsc.org |

| Co(II) with bzimpy and organosulfonates | 2,6-bis(benzimidazol-2-yl)pyridine, Organosulfonates | N₆ | Highly distorted octahedral CoN₆ environment. | nju.edu.cn |

| Co(II) with Thioether Schiff Base Ligands | Thioether Schiff Base, Nitrate | O, N, S | Unusually distorted pseudo-octahedral geometry. | acs.org |

Table 2: Examples of Cobalt(II) Complexes with Octahedral and Distorted Octahedral Geometries.

Five-Coordinate Cobalt(II) Complexes

Cobalt(II), as a d⁷ ion, can form complexes with various coordination numbers, including five-coordinate geometries. researchgate.net These five-coordinate species can exist in either high-spin or low-spin states. researchgate.netresearchgate.net High-spin five-coordinate Co(II) complexes have been extensively studied, with spectral and magnetic properties providing insight into their electronic structure. researchgate.net The interpretation of their electronic spectra and magnetic moments is often based on a ligand field model. researchgate.net Examples of such complexes have been prepared and characterized, showing that they are high-spin and five-coordinate in the solid state. researchgate.net

Dimeric and Polymeric Structural Motifs

Carboxylate ligands are well-known for their ability to bridge metal centers, leading to the formation of dimeric and polymeric structures. wikipedia.org In cobalt(II) carboxylate systems, this bridging can result in a variety of supramolecular arrangements, including dimers, trimers, and one-dimensional chains. nih.gov For instance, combining a binuclear cobalt(II) benzoate precursor with a linker like 4,4′-bipyridine can produce coordination polymers where the final structure is highly dependent on the solvent used. unifi.it In one such isomer, bidentate bridging carboxylate units generate chains that are interlinked by the bipyridine ligand, forming a 2D network. unifi.it The formation of these extended structures is a common feature in the coordination chemistry of transition metal carboxylates. wikipedia.orgmdpi.com

Electronic Structure and Spin States of this compound Complexes

The d⁷ electronic configuration of the Co(II) ion allows for two possible spin states, the relative stability of which is dictated by the ligand field environment.

High-Spin vs. Low-Spin States in Co(II) Carboxylates

A cobalt(II) ion can exist in a high-spin (S = 3/2) quartet state or a low-spin (S = 1/2) doublet state. researchgate.net The choice between these states depends on the balance between the crystal field splitting energy (Δ) and the electron pairing energy. libretexts.org For most 3d metal complexes, including Co(II), the high-spin configuration is common because the crystal field splitting energy is often small. stackexchange.com Carboxylate ligands are generally not strong-field ligands, and thus they typically form high-spin complexes with Co(II). libretexts.orgwikipedia.org High-spin Co(II) ions generally lead to paramagnetic behavior. researchgate.net While Co(III) is nearly always low-spin (except with very weak-field ligands like fluoride), Co(II) complexes are more frequently high-spin. stackexchange.comwikipedia.org

Spin-Equilibrium Phenomena in Cobalt(II) Systems

In some cobalt(II) complexes, the energy difference between the high-spin and low-spin states is small enough to be comparable to thermal energy (kT). In these cases, a temperature-dependent equilibrium between the two spin states can be established, a phenomenon known as spin-crossover or spin-equilibrium. researchgate.net This thermally induced spin crossover has been observed in certain six-coordinate cobalt(II) systems, where the complex transitions from a high-spin state at higher temperatures to a low-spin state at lower temperatures. nih.gov This interconversion can be viewed as a spin transition, which shows both similarities and differences to the more commonly studied spin-crossover in iron(II) systems. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for this compound

A variety of spectroscopic techniques are employed to elucidate the intricate structural details of metal carboxylates. Vibrational spectroscopy, in particular, is a powerful tool for determining ligand coordination modes.

Vibrational Spectroscopy (IR) for Structural Assignment

Infrared (IR) spectroscopy is highly effective for determining the coordination geometry of carboxylate ligands to a metal center. researchgate.netnih.gov The key to this analysis lies in the vibrational frequencies of the carboxylate group's asymmetric (νₐₛ) and symmetric (νₛ) stretching modes. scispace.com The separation between these two frequencies, Δ (where Δ = νₐₛ - νₛ), is particularly diagnostic of the coordination mode. scispace.com

The coordination of a carboxylate ligand to a metal ion can occur in several ways: as an uncoordinated (ionic) species, or coordinated as a unidentate, bidentate chelating, or bidentate bridging ligand. researchgate.net Each of these modes results in a characteristic shift in the carboxylate stretching frequencies and a corresponding change in the Δ value compared to the free ionic form. scispace.com

Table 1: Correlation of Carboxylate IR Stretching Frequencies with Coordination Mode

This table provides a generalized summary based on established principles for interpreting the IR spectra of metal carboxylates. Specific values can vary depending on the metal, the rest of the ligand structure, and the solid-state environment.

| Coordination Mode | Description | Δ (νₐₛ - νₛ) Comparison to Ionic | Typical Wavenumber Range (cm⁻¹) |

| Ionic | The carboxylate ion is not directly coordinated to the metal center, acting as a counter-ion. 911metallurgist.com | Reference Value | νₐₛ: 1510-1650νₛ: 1280-1400 911metallurgist.com |

| Unidentate (Monodentate) | Only one of the carboxylate oxygen atoms is bonded to the metal center. researchgate.net911metallurgist.com | Increases significantly compared to the ionic form. scispace.com | νₐₛ: ~1570-1636νₛ: ~1310-1430 911metallurgist.com |

| Bidentate Chelating | Both carboxylate oxygen atoms are bonded to the same metal center, forming a chelate ring. researchgate.net | Decreases significantly compared to the ionic form. scispace.com | Varies, but Δ is smaller. |

| Bidentate Bridging | Each of the carboxylate oxygen atoms is bonded to a different metal center, bridging the two. researchgate.net911metallurgist.com | Remains similar to or slightly larger than the ionic form. scispace.com | Varies, but Δ is similar to ionic. |

This principle, which correlates shifts in stretching mode wavenumbers with bonding geometry, is a widely used tool in coordination chemistry. nih.govscispace.com By analyzing the IR spectrum of a compound like this compound in the 1400-1800 cm⁻¹ region, researchers can infer how the isodecanoate ligands are bound to the cobalt centers, distinguishing between monomeric, dimeric, or polymeric structures. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for investigating the electronic structure of paramagnetic species like this compound. The Co(II) ion has a 3d⁷ electronic configuration, which results in it having unpaired electrons, making it EPR-active. osti.gov EPR spectra provide detailed information about the electronic properties, spin states, and coordination environment of the cobalt center. osti.gov

The analysis of Co(II) EPR spectra can be complex because the ion can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, with distinct characteristics for tetrahedral and octahedral coordination geometries. nih.gov The spectra are typically recorded at low temperatures to counteract the effects of rapid electron spin-lattice relaxation, which can cause significant line broadening. nih.gov The g-values and hyperfine splitting constants obtained from EPR spectra are highly sensitive to the geometry and nature of the ligands coordinated to the Co(II) ion. osti.govnih.gov For instance, in an ideal octahedral field, an isotropic spectrum with a g-value of approximately 4.33 is predicted, though distortions in the coordination environment lead to significant variations. nih.gov In contrast, low-spin Co(II) systems exhibit spectra consistent with an S=1/2 system. d-nb.info The magnetic parameters derived from EPR, often in conjunction with theoretical modeling, allow for a complete characterization of the molecule's electronic structure and geometry. osti.gov

| Parameter | Typical Range/Value | Information Gained |

|---|---|---|

| g-values (g_x, g_y, g_z) | Highly anisotropic; can range from ~2.0 to ~6.0 | Provides insight into the symmetry of the ligand field and the nature of the ground electronic state. nih.govsci-hub.box |

| Hyperfine Coupling Constant (A) | Varies with coordination environment | Indicates the interaction between the unpaired electron and the cobalt nucleus (I=7/2), confirming the presence of the metal center. nih.gov |

| Spin State | High-spin (S=3/2) or Low-spin (S=1/2) | Determined by the ligand field strength; influences the overall magnetic properties and reactivity. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

While the paramagnetic nature of the Co(II) ion presents challenges for Nuclear Magnetic Resonance (NMR) spectroscopy, it also offers unique opportunities for studying the structure and dynamics of this compound in solution. Paramagnetic centers like Co(II) can cause significant shifts and broadening of NMR signals for nearby nuclei. nih.gov High-resolution ¹H NMR spectroscopy can be used to study the complexation of Co(II) ions with various molecules. nih.gov

The influence of the paramagnetic Co(II) on the chemical shifts and line-widths of the isodecanoate ligand protons can provide information about the solution structure of the complex. nih.gov The magnitude of these paramagnetic effects is related to the distance between the resonating nucleus and the metal center, allowing for the mapping of the ligand's coordination sphere. Furthermore, advanced techniques, including two-dimensional NMR, can be applied to paramagnetic molecules to assign signals and determine scalar and dipolar connectivities, providing detailed structural information about the active site in cobalt-containing systems. nih.gov The combination of NMR with other magnetic resonance techniques like EPR can lead to a comprehensive understanding of the electronic structure. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for probing the coordination environment of transition metal ions by observing electronic transitions between d-orbitals (d-d transitions). libretexts.org For this compound, the UV-Vis spectrum is characterized by relatively weak absorption bands in the visible region, which are indicative of the specific coordination geometry around the d⁷ Co(II) center. libretexts.orggjbeacademia.com

The position and intensity of these bands are dictated by the ligand field splitting of the d-orbitals. In an octahedral geometry, three spin-allowed transitions are typically expected, corresponding to the excitation of an electron from the ⁴T₁g ground state to the ⁴T₂g, ⁴A₂g, and ⁴T₁g(P) excited states. researchgate.netnih.gov Tetrahedral Co(II) complexes, which lack a center of inversion, generally exhibit more intense d-d transitions at lower energies. researchgate.net Tanabe-Sugano diagrams are often used to interpret these spectra and calculate ligand field parameters, providing quantitative insight into the metal-ligand interactions. semanticscholar.org

| Transition | Typical Energy Range (cm⁻¹) | Corresponding Wavelength Range (nm) |

|---|---|---|

| ⁴T₁g(F) → ⁴T₂g(F) (ν₁) | 8,000 - 10,000 | 1000 - 1250 |

| ⁴T₁g(F) → ⁴A₂g(F) (ν₂) | 12,000 - 14,000 | 715 - 830 |

| ⁴T₁g(F) → ⁴T₁g(P) (ν₃) | 18,000 - 20,000 | 500 - 555 |

Note: The exact positions of the absorption bands for this compound would depend on the specific coordination environment. researchgate.netnih.gov

X-ray Crystallographic Analysis for Solid-State Structures

The definitive method for determining the precise three-dimensional arrangement of atoms in the solid state is X-ray crystallography. For a compound like this compound, single-crystal X-ray diffraction would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the coordination number and geometry of the cobalt center. This technique can reveal whether the isodecanoate ligands act as monodentate, bidentate, or bridging ligands, and how the individual complex units are arranged in the crystal lattice. libretexts.org

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) serves as a vital alternative. mdpi.com XRPD is a powerful tool for identifying crystalline phases and can also be used for structure determination. mdpi.comresearchgate.net By analyzing the diffraction pattern, one can determine the unit cell parameters and, through advanced modeling and refinement techniques, solve the complete crystal structure. pnu.edu.ua

Mass Spectrometry in Complex Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of coordination complexes like this compound. Soft ionization techniques, such as electrospray ionization (ESI-MS), are particularly well-suited for analyzing metal complexes, as they can transfer ions from solution to the gas phase with minimal fragmentation. uvic.cauvic.ca

The resulting mass spectrum would show a molecular ion peak corresponding to the intact this compound complex, or a related species formed in the ionization process. The isotopic pattern of this peak, arising from the natural isotopes of cobalt, carbon, and oxygen, provides a distinctive signature that can be used to confirm the composition of the complex. nih.govuvic.ca Furthermore, by inducing fragmentation within the mass spectrometer, a fragmentation pattern can be generated, which offers structural clues about the connectivity and stability of the complex. uvic.ca

Thermal Analysis (Thermogravimetric Analysis - TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com It is used to study the thermal stability and decomposition pathways of materials. For this compound, TGA can provide valuable information about its decomposition process. By analogy with similar metal carboxylates like cobalt(II) acetate, the decomposition is expected to occur in distinct stages. mdpi.comrsc.org

Typically, the first stage would involve the loss of any coordinated or lattice solvent molecules. Subsequent heating would lead to the decomposition of the isodecanoate ligands. The final product of the decomposition is usually a metal oxide, with the specific oxide formed (e.g., CoO or Co₃O₄) depending on the atmosphere (inert or oxidizing) used during the analysis. mdpi.comresearchgate.net The TGA curve, which plots mass loss versus temperature, allows for the determination of the temperature ranges at which these decomposition events occur and the stoichiometry of the decomposition reactions.

Near-Infrared (NIR) Emission and Time-Resolved Spectroscopy for Oxygen Monitoring

Near-infrared (NIR) spectroscopy is a non-invasive optical technique that can be used to monitor the concentration of certain molecules, notably by detecting changes in the absorption of light by chromophores in the 700-1000 nm range. mdpi.com This method is widely applied in medical settings for monitoring tissue oxygenation by measuring the relative amounts of oxygenated and deoxygenated hemoglobin. nih.gov The principle relies on the distinct absorption spectra of these species in the NIR region. mdpi.com

In the context of this compound, NIR spectroscopy could potentially be utilized for oxygen monitoring applications. The coordination environment of the Co(II) center can be sensitive to the presence of molecular oxygen, which could lead to changes in its electronic structure and, consequently, its NIR absorption or emission properties. Time-resolved spectroscopy techniques could further be employed to study the kinetics of such interactions. For instance, time-resolved infrared spectroscopy has been successfully used to observe the formation and decay of transient intermediates on the surface of cobalt oxide catalysts during oxygen-evolving reactions. nih.gov These advanced spectroscopic methods could provide mechanistic insights into how a cobalt complex like this compound interacts with oxygen, paving the way for its use in chemical sensors.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cobalt(II) acetate |

| Cobalt monoxide (CoO) |

| Tricobalt tetroxide (Co₃O₄) |

Catalytic Applications and Mechanistic Investigations of Cobalt Ii Isodecanoate

Cobalt(II) Isodecanoate as an Oxidation Catalyst

This compound is a significant catalyst in various oxidation processes, primarily utilized for its ability to facilitate the decomposition of peroxides and initiate radical chain reactions. Its efficacy stems from the cobalt ion's accessible oxidation states, Co(II) and Co(III), which allows it to participate in redox cycles that generate reactive radical species. This catalytic activity is harnessed in numerous industrial applications, most notably in the curing of unsaturated polyester resins and as a drier in paints and inks sxgcomposite.com.

Peroxide Activation and Radical Polymerization Initiation

Cobalt(II) carboxylates, including isodecanoate, are widely recognized as accelerators for the curing of unsaturated polyester resins sxgcomposite.comisatis.netumicore.comumicore.com. This process is fundamentally a radical polymerization reaction initiated by the decomposition of an organic peroxide, such as methyl ethyl ketone peroxide (MEKP). This compound plays a crucial role in activating this decomposition at ambient temperatures.

The primary function of this compound in this context is to catalyze the decomposition of hydroperoxides, which are often present in the peroxide initiators or formed during the process researchgate.net. The catalytic cycle involves the cobalt ion cycling between its +2 and +3 oxidation states.

The generally accepted mechanism begins with the reaction of Co(II) with the hydroperoxide (ROOH):

Co(II) + ROOH → Co(III) + RO• + OH⁻

This initial step generates an alkoxyl radical (RO•), which is a highly reactive species that can initiate polymerization. The Co(III) species formed can then react with another hydroperoxide molecule to regenerate the Co(II) catalyst and produce a peroxyl radical (ROO•) researchgate.net:

Co(III) + ROOH → Co(II) + ROO• + H⁺

This redox cycle efficiently generates the radicals necessary to start the polymerization chain reaction. The specific structure of the isodecanoate ligand influences the solubility and stability of the cobalt catalyst in the resin matrix, ensuring a homogeneous distribution and consistent catalytic activity.

In the curing of unsaturated polyester resins, which are solutions of a polyester in a vinyl-type monomer like styrene, the radicals generated by the this compound-peroxide system initiate the copolymerization of the unsaturated sites in the polyester chains and the styrene monomers. This leads to the formation of a cross-linked, three-dimensional network, transforming the liquid resin into a hard, durable solid isatis.netpergan.com.

The effectiveness of this compound as a curing accelerator is dependent on several factors, including its concentration, the type and concentration of the peroxide initiator, and the temperature of the system. The choice of the carboxylate ligand, in this case, isodecanoate, can affect the catalyst's performance by modifying its solubility and reactivity.

Factors Influencing Alkene Resin Curing with Cobalt Accelerators

| Factor | Effect on Curing Process |

|---|---|

| Cobalt Concentration | Higher concentrations generally lead to faster curing times, but excessive amounts can cause discoloration and may not significantly increase the cure speed beyond a certain point. |

| Peroxide Type and Concentration | Different peroxides have varying reactivities with cobalt accelerators. The concentration of the peroxide directly impacts the number of initial radicals generated. |

| Temperature | Increased temperature accelerates the decomposition of the peroxide and the overall curing rate. |

| Inhibitors | Resins contain inhibitors to prevent premature polymerization. The accelerator system must overcome the effect of these inhibitors. |

Oxygen is a well-known inhibitor of radical polymerization cjps.orgnih.gov. It readily reacts with the initiating and propagating radicals to form peroxyl radicals, which are generally less reactive and can terminate the polymerization chain. For the curing process to proceed efficiently, especially at the surface exposed to air, the dissolved oxygen in the resin must be consumed.

Cobalt(II) carboxylates play a crucial role in this oxygen depletion process acs.org. The radicals generated by the cobalt-peroxide system react with dissolved oxygen, effectively scavenging it from the resin. This allows the polymerization to proceed with minimal inhibition. The rate of oxygen depletion is highly dependent on the catalyst used. Studies with cobalt(II) carboxylates have shown that oxygen depletion occurs well before the onset of the autoacceleration phase of polymerization acs.org. This rapid removal of oxygen is a key advantage of using cobalt-based accelerators, ensuring a thorough cure throughout the resin, including the surface.

Catalysis in Styrene Oxidation

The mechanism of cobalt-catalyzed styrene oxidation often involves the formation of a cobalt-oxygen complex or the generation of radical species that attack the double bond of the styrene molecule. The reaction can proceed through different pathways depending on the reaction conditions and the nature of the cobalt catalyst and any co-catalysts or oxidants used. The isodecanoate ligand would be expected to influence the catalyst's solubility and electronic properties, thereby affecting its catalytic activity and selectivity.

Autocatalytic and Metal-Catalyzed Oxidation Mechanisms

The mechanism of metal-catalyzed oxidation involving cobalt generally proceeds via a redox cycle between Co(II) and Co(III) nih.govnih.gov. The Co(II) ion can initiate the reaction by abstracting a hydrogen atom from a substrate to form a radical and a Co(III)-hydride species, or it can react with hydroperoxides as described earlier. The Co(III) ion can also participate in the oxidation process, for instance, by accepting an electron from the substrate.

Theoretical and experimental studies on cobalt-catalyzed C-H oxidation have explored mechanisms such as single electron transfer (SET) and concerted metalation-deprotonation (CMD) nih.gov. In the SET mechanism, an electron is transferred from the substrate to the cobalt ion, generating a radical cation and a reduced cobalt species. In the CMD pathway, the C-H bond is broken in a concerted step involving the metal center and a basic ligand. The isodecanoate ligand, with its carboxylate group, could potentially act as a proton acceptor in such a mechanism.

Comparison of Proposed Oxidation Mechanisms

| Mechanism | Description | Role of Cobalt |

|---|---|---|

| Haber-Weiss-like Cycle | Catalytic decomposition of hydroperoxides through a redox cycle of the metal ion. | Cycles between Co(II) and Co(III) to generate alkoxyl and peroxyl radicals. |

| Single Electron Transfer (SET) | An electron is transferred between the substrate and the cobalt catalyst. | Acts as an electron acceptor (Co(III)) or donor (Co(II)), generating radical intermediates. |

| Concerted Metalation-Deprotonation (CMD) | Simultaneous C-H bond cleavage and formation of a metal-carbon bond, with a ligand acting as a proton acceptor. | The cobalt center coordinates to the substrate, facilitating C-H activation. |

Application as a Primary Drier in Coatings

In the coatings industry, particularly for alkyd-based paints and varnishes, this compound functions as a primary or active drier. goldstab.com Driers are organometallic compounds, often metal carboxylates, that are added to oxidatively drying coatings to significantly reduce the time required to transform the liquid film into a solid, hard state. google.com This process, known as drying or curing, involves the oxidative cross-linking of unsaturated fatty acid chains within the alkyd resin binder. google.com

Cobalt driers are the most active and widely used surface driers. organometal.eu Their primary role is to catalyze the initial phase of the drying process, which is the uptake of atmospheric oxygen. The cobalt catalyst promotes the decomposition of hydroperoxides (LOOH) that form on the unsaturated parts of the binder (L-H). google.com This decomposition is a redox-controlled process where the cobalt ion cycles between its Co(II) and Co(III) oxidation states, generating radicals (LO· and LOO·) that initiate and propagate the cross-linking reactions. google.com

The general mechanism can be summarized as follows:

Initiation: Formation of hydroperoxides on the alkyd polymer backbone.

Propagation: Catalytic decomposition of hydroperoxides by the cobalt drier:

LOOH + Co²⁺ → LO· + ⁻OH + Co³⁺

LOOH + Co³⁺ → LOO· + H⁺ + Co²⁺

Cross-linking: The generated radicals react with other binder molecules, leading to the formation of a three-dimensional polymer network (L-O-L, L-L, L-O-O-L). google.com

While highly effective, cobalt driers primarily accelerate drying at the surface of the coating film. organometal.eu If used alone, this can lead to surface wrinkling because the top layer hardens and shrinks before the underlying layers have cured. goldstab.comorganometal.eu To ensure uniform drying throughout the film, primary driers like this compound are almost always used in combination with secondary or "through" driers (e.g., zirconium or calcium-based) and auxiliary driers. goldstab.comdurachem.comresearchgate.net These combinations provide a balanced drying process, with the auxiliary driers keeping the film matrix open to allow oxygen penetration for the through-drying to occur. durachem.com

| Drier Type | Primary Metal(s) | Function | Example |

|---|---|---|---|

| Primary (Active) Drier | Cobalt, Manganese, Iron | Acts as an oxidation catalyst, promoting surface drying and radical formation. goldstab.comdurachem.com | This compound |

| Secondary (Through) Drier | Zirconium, Strontium, Lead (historical) | Ensures uniform drying throughout the film by promoting polymerization of deeper layers. durachem.com | Zirconium carboxylates |

| Auxiliary Drier | Calcium, Zinc, Barium | Modifies the action of primary and secondary driers; improves pigment wetting and hardness. goldstab.comdurachem.com | Calcium carboxylates |

This compound in Oxygen Scavenging Systems

Oxygen scavengers are incorporated into packaging materials to remove residual oxygen from the headspace, thereby extending the shelf life of oxygen-sensitive products like food and beverages. nih.govsemanticscholar.org this compound (often referred to as cobalt neodecanoate in this context) is a key component in many active packaging systems, where it acts as an oxidation catalyst. semanticscholar.orggoogle.com These systems typically rely on the oxidation of an organic substrate, most commonly a polyunsaturated polymer like polybutadiene (B167195). semanticscholar.orgresearchgate.net

The role of this compound in these systems is to accelerate the reaction between oxygen and the scavenging polymer. semanticscholar.org The mechanism is analogous to its function as a drier in coatings. The cobalt salt catalyzes the oxidation of the polybutadiene, which has allylic hydrogen atoms that are susceptible to abstraction. google.com

The process is understood to proceed via a radical mechanism:

Initiation: The Co(II) salt facilitates the formation of hydroperoxides on the polymer chain. google.com This step can be triggered by factors such as heat or UV light, which may be used to activate the scavenging process post-packaging.

Propagation: The catalyst promotes the homolytic cleavage of these hydroperoxides into highly reactive radicals. google.com

Oxygen Consumption: These radicals propagate a chain reaction, abstracting more hydrogen atoms from the polymer and reacting with oxygen to form peroxy radicals, which continues the cycle and rapidly consumes the available oxygen within the package. google.com The cobalt cycles between Co(II) and Co(III) states to facilitate this radical generation. google.com

This catalytic action significantly increases the rate of oxygen uptake compared to the uncatalyzed oxidation of the polymer, making the packaging effective at protecting its contents. researchgate.net

For practical application in food packaging, the oxygen scavenging system is integrated into the packaging structure itself. This is typically achieved by blending the scavenging polymer (e.g., polybutadiene) and the this compound catalyst with a host polymer matrix, such as polyethylene terephthalate (PET) or low-density polyethylene (LDPE). nih.govresearchgate.net The resulting blend can be formed into films or layers within a multilayer bottle. google.comresearchgate.net

The effective dispersion of the cobalt catalyst within the polymer matrix is crucial for its function. google.com The catalyst must be in close proximity to the scavenging polymer to efficiently catalyze the oxidation reaction. google.com The isodecanoate ligand enhances the solubility and compatibility of the cobalt salt within the nonpolar polymer matrix, ensuring a more uniform distribution.

The concentration of the cobalt catalyst is a critical parameter. Studies on 1,4-polybutadiene films have shown that the rate of oxygen uptake is dependent on the concentration of cobalt neodecanoate. researchgate.net These systems can achieve high oxygen scavenging capacities, but by-products such as aldehydes and ketones can be generated during the oxidation process, which may require the use of functional barrier layers or adsorbents to prevent migration into the food product. semanticscholar.org

| Component | Material Example | Function |

|---|---|---|

| Host Polymer Matrix | PET, LDPE | Provides structural integrity to the packaging film or container. nih.govresearchgate.net |

| Oxygen Scavenging Polymer | Polybutadiene (PB), Poly(trans-octenamer) | The substrate that is oxidized to consume oxygen. semanticscholar.orgresearchgate.net |

| Oxidation Catalyst | This compound | Accelerates the rate of the oxygen scavenging reaction. semanticscholar.orggoogle.com |

| Photoinitiator (Optional) | Benzophenone derivatives | Can be added to control the initiation of the scavenging process via UV activation. semanticscholar.org |

This compound in Selective Organic Transformations

Beyond its large-scale use in coatings and packaging, cobalt catalysis is a growing field in synthetic organic chemistry for creating complex molecules. The low cost and low toxicity of cobalt salts compared to precious metals like palladium or rhodium make them attractive alternatives. researchgate.net High-valent cobalt species, in particular, have been utilized for challenging C-H activation and functionalization reactions. rsc.org

Cobalt(II) carboxylates can serve as pre-catalysts for C-H activation, a powerful strategy for streamlining the synthesis of complex organic molecules. nih.govrsc.org A specific example is the salicylaldehyde-Co(II)-catalyzed C-H deuteriomethoxylation of benzamides. mdpi.com In this reaction, a C-H bond at the ortho-position to the amide group is selectively replaced with a deuterated methoxy group (-OCD₃).

This transformation utilizes a directing group, 8-aminoquinoline, which is attached to the benzamide substrate. mdpi.com The directing group coordinates to the cobalt center, positioning the catalyst in proximity to the target C-H bond and enabling its selective cleavage. The reaction proceeds in the presence of deuterated methanol (B129727) (CD₃OD) as the deuterium source and an oxidant. mdpi.com Research has shown that a salicylaldehyde-based cobalt catalyst is uniquely effective for this transformation, with other common cobalt salts like Co(OAc)₂ or CoCl₂ showing low catalytic activity. mdpi.com This methodology demonstrates high efficiency and tolerance for a wide range of functional groups on the benzamide. mdpi.com

| Entry | Cobalt Catalyst | Oxidant | Yield of Product 3a (%) |

|---|---|---|---|

| 1 | Co-1 (Salicylaldehyde-based) | Ag₂O | 58 |

| 10 | Co(OAc)₂ | Ag₂O | Low Activity |

| 11 | CoCl₂ | Ag₂O | Low Activity |

| 12 | Co(acac)₂ | Ag₂O | Low Activity |

Data adapted from reference mdpi.com. The reaction was performed with 8-aminoquinoline-assisted benzamide, CD₃OD, catalyst, and oxidant at 100 °C.

Hydroformylation, or the oxo process, is a major industrial process that converts alkenes into aldehydes by adding carbon monoxide and hydrogen across the double bond. lsu.edu While traditionally dominated by cobalt and rhodium carbonyl complexes, research into alternative catalyst systems continues. nih.gov

Cobalt(II) complexes have been investigated as catalysts for hydroformylation. rsc.org Cationic cobalt(II) bisphosphine hydrido-carbonyl catalysts have been shown to be significantly more active than traditional neutral cobalt(I) catalysts, with activities approaching those of more expensive rhodium-based systems. lsu.edunih.gov The mechanism of cobalt-catalyzed hydroformylation is complex, but generally involves the formation of a cobalt-hydride species which coordinates to the alkene, followed by migratory insertion of the alkene and then carbon monoxide, and finally hydrogenolysis to release the aldehyde product and regenerate the catalyst. lsu.edu

While specific studies focusing solely on this compound for this purpose are less common than for cobalt carbonyls, cobalt carboxylates can serve as precursors for the active catalytic species under the high pressures and temperatures of hydroformylation conditions. The choice of ligands and reaction conditions strongly influences the catalyst's activity and the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products). nih.govrsc.org

Polymerization of Dienes (e.g., 1,3-Butadiene)

This compound, in combination with appropriate co-catalysts, is an effective catalyst for the polymerization of dienes such as 1,3-butadiene. These catalyst systems are known for their ability to control the microstructure of the resulting polybutadiene, often favoring the formation of specific isomers. The catalytic activity and the stereoselectivity of the polymerization are highly dependent on the nature of the ligands attached to the cobalt center and the type of co-catalyst used, typically an organoaluminum compound like methylaluminoxane (MAO).

In a typical mechanism for 1,3-butadiene polymerization using a cobalt-based catalyst, the process is initiated by the coordination of the monomer to the active cobalt species. The 1,3-butadiene molecule coordinates to the cobalt center in an s-cis-η4 fashion. This is followed by the insertion of the coordinated diene into a metal-polymer bond, leading to the formation of an anti-π-allylic polymer end group attached to the cobalt atom. This sequence of coordination and insertion steps repeats, leading to the growth of the polymer chain.

Research on related cobalt(II) complexes has demonstrated the significant impact of the ligand environment on catalytic performance. For instance, cobalt(II) complexes with 6,6′-dihydroxy-2,2′-bipyridine ligands have shown high catalytic activity for the 1,4-cis-polymerization of 1,3-butadiene when activated with MAO. nih.gov In one study, a cobalt complex with this ligand produced polybutadiene with a high cis-1,4 content (94.6%) and a molecular weight (Mn) of 250,000 g/mol . nih.gov The presence of hydroxyl groups in proximity to the metal center appears to play a crucial role in enhancing the catalytic activity. nih.gov The combination of the transition metal complex and a suitable alkyl-aluminum co-catalyst is a major factor influencing the reaction and the microstructure of the resulting polymer. researchgate.net

The table below summarizes the results of 1,3-butadiene polymerization using a Co(II) complex with a 6,6′-dihydroxy-2,2′-bipyridine ligand, illustrating the high cis-1,4 selectivity achievable with such systems.

Table 1: Polymerization of 1,3-Butadiene by a Co(II) Catalyst System

| Catalyst System | Yield (%) | Mn (g/mol) | Mw/Mn | cis-1,4 (%) | trans-1,4 (%) | 1,2-vinyl (%) |

|---|---|---|---|---|---|---|

| 1-Co/MAO | 87 | 250,000 | 2.09 | 94.6 | 3.3 | 2.2 |

Data sourced from a study on Co(II) complexes with 6,6′-dihydroxy-2,2′-bipyridine ligands. nih.gov

Photoinduced Hydrogen Evolution Catalysis

This compound can serve as a precursor for catalysts in photoinduced hydrogen evolution, a key process in the pursuit of clean energy. chemistryviews.org In such systems, a molecular cobalt complex acts as a catalyst for the reduction of protons to molecular hydrogen, driven by light energy. This process typically involves a photosensitizer, a sacrificial electron donor, and the cobalt catalyst itself. nih.gov

Upon light absorption, the photosensitizer, often a ruthenium or iridium complex, is excited to a higher energy state. nih.gov The excited photosensitizer is then reductively quenched by a sacrificial electron donor, such as ascorbic acid, generating a reduced form of the photosensitizer. nih.gov This highly reducing species then transfers an electron to the Co(II) catalyst, reducing it to a more electron-rich Co(I) state. This reduced cobalt species is capable of reacting with protons from the solution (often in a water/acetonitrile mixture) to produce hydrogen gas and regenerate the Co(II) catalyst, thus completing the catalytic cycle. nih.govacs.org

The efficiency of these systems is influenced by several factors, including the stability of the catalyst and photosensitizer, the pH of the medium, and the concentrations of the components. nih.gov Research on various Co(II) complexes has shown that the ligand structure plays a critical role in the catalyst's performance. For instance, cobalt(II) complexes with pentadentate nitrogen-donor ligands have been investigated as catalysts for photocatalytic proton reduction. nih.gov The use of more reducing iridium or copper-based photosensitizers has been shown to have a beneficial effect on the catalytic performance of some cobalt complexes. nih.gov The development of robust and efficient cobalt-based catalysts for hydrogen evolution is an active area of research, with studies exploring a wide range of ligand systems to optimize catalytic activity and stability. chemistryviews.org

Metalloradical Carbonylation Reactions (e.g., Carbene Radicals to Ketenes)

This compound is a relevant precursor for catalysts in metalloradical carbonylation reactions. These reactions involve the use of cobalt(II) complexes to mediate the carbonylation of carbene radicals, providing a pathway to valuable chemical intermediates like ketenes. researchgate.netacs.org The process typically begins with the activation of a carbene precursor, such as an N-tosylhydrazone, by the cobalt(II) catalyst. researchgate.net

This activation step involves a single-electron transfer from the d7 low-spin cobalt(II) center to the carbene precursor, resulting in the formation of a cobalt(III)-carbene radical intermediate. acs.orgnih.gov This reactive intermediate possesses a carbon-centered radical character. nih.govacs.org The cobalt(III)-carbene radical can then react with carbon monoxide in a radical addition step to form a ketene. researchgate.netresearchgate.net These generated ketenes can be trapped in situ by various nucleophiles, such as amines or alcohols, to produce amides or esters, respectively. researchgate.net

This catalytic approach provides a bridge between aldehydes (from which N-tosylhydrazones are derived) and ketenes. researchgate.net The use of cobalt(II) complexes of porphyrins has been particularly successful in these transformations. researchgate.net The radical nature of the cobalt(III)-carbene intermediate is a key feature of this catalytic system, enabling its unique reactivity towards carbon monoxide. researchgate.net

Table 2: Examples of Metalloradical Carbonylation Reactions

| Carbene Precursor | Catalyst | Product Type |

|---|---|---|

| N-tosylhydrazones | Cobalt(II) complexes | Ketenes |

| Diazo compounds | Cobalt(II) porphyrins | Ketenes |

This table summarizes the general scope of cobalt-catalyzed carbene carbonylation. researchgate.netresearchgate.net

Catalytic Cycle Elucidation and Intermediate Characterization

Oxidation State Changes in Cobalt During Catalysis (Co(II)/Co(III) Redox Cycling)

The catalytic activity of this compound in various reactions is often underpinned by the ability of the cobalt center to cycle between different oxidation states, most commonly Co(II) and Co(III). This Co(II)/Co(III) redox cycling is a fundamental aspect of its catalytic mechanism in processes such as oxidations, C-H functionalizations, and some polymerization reactions. nih.govmdpi.comnih.gov

In aerobic oxidation reactions, a Co(II) species can activate molecular oxygen. nih.gov This activation can lead to the formation of a Co(III) intermediate, which then participates in the oxidation of the substrate. For example, in the oxidation of aminophenols, a Co(II) complex can react with oxygen to generate a ligand radical intermediate, which is a key step in the catalytic cycle. nih.gov The subsequent reaction steps regenerate the Co(II) state, allowing for catalytic turnover.

In the context of C-H functionalization reactions, a Co(II) precatalyst is often oxidized to a Co(III) species in the initial step. This Co(III) intermediate is then capable of activating a C-H bond, a crucial step in many cross-coupling reactions. mdpi.com Following the C-H activation and subsequent bond formation, the cobalt center is reduced back to Co(II), completing the catalytic cycle. The stability and reactivity of the Co(III) intermediates are often influenced by the ligand environment and the presence of directing groups on the substrate. mdpi.com

The Co(II)/Co(III) redox couple is also relevant in certain polymerization reactions where the active catalytic species may involve cobalt in the +3 oxidation state. The dynamic interplay between these two oxidation states is central to the catalytic efficacy of cobalt-based systems. youtube.comcolostate.edu

Identification of Reactive Intermediates (e.g., Peroxy Radicals, Carbene Radicals)

The elucidation of catalytic mechanisms involving this compound relies heavily on the identification and characterization of transient reactive intermediates. Among the key intermediates that have been proposed and, in some cases, spectroscopically observed are peroxy radicals and carbene radicals.

In oxidation reactions, particularly those involving molecular oxygen, the formation of cobalt-peroxy or cobalt-hydroperoxy species is a common mechanistic feature. While direct detection of peroxy radicals can be challenging, their involvement is often inferred from the reaction products and kinetic studies. In some systems, cobalt(IV)-oxo intermediates have been identified as the active oxidants, which can be formed from the reaction of a Co(III) complex with an oxidant. researchgate.netewha.ac.kr

The involvement of carbene radicals in cobalt-catalyzed reactions is well-documented, particularly in the context of carbene transfer and carbonylation reactions. acs.orgnih.gov As discussed in section 4.3.5, the reaction of a Co(II) complex with a diazo compound or an N-tosylhydrazone generates a cobalt(III)-carbene radical intermediate. acs.orgnih.gov This intermediate has been characterized by various techniques, including EPR spectroscopy and mass spectrometry, providing strong evidence for its existence. nih.gov The radical character of the carbene carbon in this intermediate is responsible for its unique reactivity, enabling transformations such as cyclopropanation and ketene formation. nih.govnih.gov The generation and subsequent reactions of these carbene radicals are central to the catalytic cycles of these transformations. acs.orgresearchgate.net

Kinetic Studies of Catalytic Processes

In the realm of polymerization, kinetic investigations of diene polymerization catalyzed by cobalt complexes have shed light on the nature of the active species and the mechanism of chain propagation. For some cobalt-catalyzed polymerization systems, the kinetics are consistent with a living polymerization mechanism. mdpi.com The rate of polymerization is typically dependent on the concentrations of the monomer, the cobalt catalyst, and the co-catalyst.

In oxidation reactions, kinetic studies have been instrumental in identifying rate-determining steps. For example, in the oxidation of cyclohexane catalyzed by a cobalt complex, a kinetic isotope effect was observed, indicating that the abstraction of a hydrogen atom from the cyclohexane is the rate-determining step. ewha.ac.kr Such studies help to build a detailed picture of the reaction pathway and the nature of the transition states involved.

For cobalt-mediated radical polymerization, kinetic modeling has been used to estimate the individual rate coefficients for key elementary steps, including chain transfer (hydrogen abstraction), deactivation (cobalt-carbon bond formation), and activation (cobalt-carbon bond homolysis). uq.edu.au These kinetic parameters are essential for controlling the molecular weight and architecture of the resulting polymers. The rate of these processes can also be influenced by external stimuli, such as UV radiation, which can affect the homolysis of the cobalt-carbon bond. uq.edu.au

Comparative Catalytic Efficacy of this compound with Other Transition Metal Carboxylates

Performance Comparison with Manganese and Iron Catalysts

The catalytic activity of cobalt compounds, including this compound, is well-established, especially as driers in the oxidative crosslinking of alkyd resins for paints and coatings. pcimag.comeuropean-coatings.com However, regulatory pressures and health concerns associated with cobalt have driven extensive research into alternatives, with manganese and iron catalysts being the most studied substitutes. pcimag.comeuropean-coatings.comsunchemical.comallnex.com

In many applications, manganese and iron catalysts have shown promise, though they often exhibit different catalytic behaviors compared to cobalt. For instance, in the catalytic oxidation of phenolic contaminants, the activity of spinel-structured nanoparticles followed the order of Mn₃O₄ > Co₃O₄ > Fe₃O₄. nih.gov The manganese-based catalyst demonstrated superior performance, completely removing phenol in approximately 20 minutes under specific conditions. nih.gov In contrast, studies on the Fischer-Tropsch synthesis have shown that a cobalt-based catalyst can be 2.5 times more active than an iron-based catalyst under identical conditions, albeit with different product selectivity. researchgate.net

A synergistic effect has been observed when manganese and cobalt are used together. Binary Mn-Co oxides have demonstrated higher catalytic activities for the combustion of volatile organic compounds (VOCs) than the individual monometallic oxides. acs.org This enhanced performance is attributed to the interaction between manganese and cobalt, which results in a higher concentration of Mn⁴⁺/Mn³⁺ and Co²⁺/Co³⁺ redox pairs, facilitating the formation of active oxygen species. acs.org

| Catalyst System | Application | Key Performance Metric | Finding | Reference |

|---|---|---|---|---|

| Mn₃O₄ vs. Co₃O₄ vs. Fe₃O₄ | Phenol Degradation | Catalytic Activity Order | Mn₃O₄ > Co₃O₄ > Fe₃O₄ | nih.gov |

| Cobalt-based vs. Iron-based | Fischer-Tropsch Synthesis | Relative Activity | Cobalt catalyst is 2.5 times more active than the iron catalyst. | researchgate.net |

| Mn-Co Binary Oxides | VOC Combustion | Synergistic Effect | Binary oxides show higher activity than single metal oxides. | acs.org |

| Manganese neodecanoate + Amine Ligand | Alkyd Paint Drying | Hard Dry Time | Faster drying time compared to conventional Co/Zr/Ca driers. | pcimag.com |

| H₀.₅Co₁.₂₅[PW₁₁MnO₄₀] vs. H₁.₅Fe₀.₅[PW₁₁MnO₄₀] | Benzyl Alcohol Oxidation | Selectivity | Cobalt-based catalyst exhibits higher selectivity to benzaldehyde. | ijcce.ac.ir |

Ligand Architecture and Steric/Electronic Effects on Catalytic Activity

Carboxylate groups are effective at stabilizing high-valent oxidation states of the metal center, a key aspect of many oxidation catalysis cycles. acs.org They are firmly coordinated to the metal as negatively charged ligands, which enhances the stability of the complex and can prevent metal leaching during the catalytic process. nih.govdiva-portal.org The introduction of carboxylate groups into the ligand framework can significantly decrease the oxidation potentials for the metal's redox couple (e.g., Ru³⁺/Ru²⁺), which is often the initial step in the catalytic cycle. nih.govacs.org

The steric bulk of the ligand can impact catalytic activity and selectivity. rsc.org For instance, in certain rhodium and iridium complexes, a sterically crowded pocket created by the ligand conformation around the metal center was proposed to accelerate migratory insertion, a key step in some catalytic cycles. In other systems, sufficient steric bulk is required to enforce a specific reaction pathway, thereby increasing reactivity. researchgate.net The structure of the isodecanoate ligand, with its branched alkyl chain, provides steric hindrance that can influence the accessibility of substrates to the cobalt center, potentially affecting selectivity.

Electronic effects, governed by the electron-donating or electron-withdrawing nature of substituents on the ligand, also profoundly impact catalytic performance. researchgate.netchemrxiv.orgresearchgate.net Electron-donating groups can increase the electron density on the metal center, which may enhance its reactivity in certain steps like oxidative addition. chemrxiv.orgresearchgate.net Conversely, the electronic properties of the ligand can be tuned to optimize the redox potential of the catalyst for a specific reaction. osti.gov Studies on isostructural cobalt(II) coordination polymers have shown that modifying a secondary ligand with different electron-withdrawing groups (-F, -Cl, -Br, -CF₃) systematically alters both the stability and catalytic performance of the complex. nih.gov The difference in reactivity was attributed to the effect of these substituent groups on the electron transition energy of the cobalt(II) center. nih.gov

Strategies for Catalyst Optimization and Alternatives

Given the environmental and toxicological concerns surrounding cobalt, significant effort has been directed towards optimizing cobalt-based systems to reduce their concentration and developing high-performance cobalt-free alternatives. allnex.comallnex.com

One primary strategy involves the development of new generations of cobalt-free driers for coatings. These systems are often based on manganese, activated by co-ligands or accelerators. european-coatings.comallnex.com For example, a novel cobalt-free drier was developed using manganese neodecanoate combined with a safer, high-activity amine ligand. european-coatings.com Another approach is the use of a "twin accelerated manganese system" which has shown improved performance over traditional cobalt-containing driers, including better storage stability and reduced yellowing. allnex.com

Catalyst optimization also focuses on enhancing the intrinsic activity of the metal center. This can be achieved by designing catalysts with larger surface areas, more exposed reactive sites, and improved electronic configurations. cityu.edu.hk For cobalt-based catalysts, strategies include synthesizing nanostructured materials (nanoparticles, nanowires) and engineering vacancies or dopants to enhance activity. cityu.edu.hknih.gov The interaction between the metal catalyst and its support material is also critical; modifying this interaction can drastically enhance catalytic performance by increasing the number of available active sites. nih.gov

In the context of oxidation catalysis, the use of co-catalysts or promoters is a common optimization strategy. In drier formulations, cobalt is often used in combination with secondary (e.g., zirconium) and auxiliary (e.g., calcium) driers. pcimag.com When replacing cobalt with manganese, these auxiliary drier packages often need to be adjusted; for instance, higher levels of zirconium may be required. allnex.com The synergistic effects between different metals, such as cobalt and cerium or cobalt and manganese, are exploited to promote redox properties and enhance catalytic activity at lower temperatures. scispace.com The addition of manganese to a Co-Ce oxide catalyst was found to promote the reoxidation of Co²⁺ to Co³⁺, thereby increasing its low-temperature activity in CO oxidation. scispace.com

Theoretical and Computational Approaches to Cobalt Ii Isodecanoate Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of transition metal complexes like cobalt(II) isodecanoate. mdpi.comju.edu.et DFT calculations allow for the determination of molecular orbital energies, electron density distribution, and other quantum chemical parameters that govern the molecule's reactivity. mdpi.com

Studies on analogous cobalt(II) complexes have shown that the electronic structure is highly dependent on the coordination environment and the nature of the ligands. nih.gov For this compound, the carboxylate ligand influences the d-orbital splitting of the cobalt center, which in turn affects its catalytic activity. DFT calculations can model these interactions and predict how changes in the ligand structure, such as the branched isodecanoate chain, modulate the electronic properties of the cobalt ion. nih.gov

The reactivity of this compound, particularly in processes like autoxidation, is dictated by its ability to exist in different spin states and to readily undergo redox changes. DFT studies provide insights into the energetics of these processes, helping to rationalize the compound's role as a "drier" in paints and varnishes. nih.gov Furthermore, DFT can be used to investigate the interaction of this compound with other molecules, such as hydroperoxides, which is a crucial step in its catalytic cycle. acs.org

Key Findings from DFT Studies on Related Cobalt Complexes:

| Property Investigated | General Findings | Relevance to this compound |

| Electronic Ground State | The ground state can be either high-spin or low-spin depending on the ligand field strength. nih.gov | The isodecanoate ligand likely creates a weak to moderate ligand field, favoring a high-spin configuration. |

| d-orbital Splitting | The energy levels of the d-orbitals are sensitive to the coordination geometry. nih.gov | Tetrahedral or octahedral geometries, common for Co(II), will have distinct d-orbital splitting patterns, influencing reactivity. |

| Redox Potentials | Calculated redox potentials can predict the ease of oxidation from Co(II) to Co(III). | This is crucial for understanding its role in initiating radical reactions. |

| Ligand-Metal Bonding | Analysis of molecular orbitals reveals the nature of the cobalt-carboxylate bond. | The covalent/ionic character of the bond impacts the overall stability and reactivity of the complex. |

Computational Modeling of Catalytic Mechanisms

Simulation of Peroxide Decomposition Pathways

A primary function of this compound in industrial applications is to catalyze the decomposition of hydroperoxides. researchgate.net This process generates the radicals necessary for the oxidative cross-linking of polymers. Computational simulations have been instrumental in elucidating the mechanism of this reaction. acs.orgaidic.it

The generally accepted mechanism involves the formation of a cobalt-hydroperoxide complex, followed by either one-electron reduction or oxidation of the cobalt center to generate radicals. acs.org Simulations can model the energetics of these competing pathways and determine which is more favorable under specific reaction conditions. DFT calculations on cobalt(II) aqua complexes have shown that multiple pathways for hydrogen peroxide activation are possible, leading to the formation of various reactive species. acs.org

Simulated Steps in Peroxide Decomposition:

Ligand Exchange: An isodecanoate ligand is displaced by a hydroperoxide molecule to form a [Co(II)(Isodecanoate)(ROOH)] complex.

Redox Reaction:

Oxidation: Co(II) + ROOH -> Co(III)-OH + RO·

Reduction: Co(III) + ROOH -> Co(II) + ROO· + H+

Radical Generation: The generated alkoxyl (RO·) and peroxyl (ROO·) radicals initiate the subsequent polymerization or cross-linking reactions.

Investigation of Radical Propagation Steps

Following the initial decomposition of hydroperoxides, a series of radical propagation steps occur, leading to the formation of a polymer network. nih.govgoettingen-research-online.dersc.org Computational modeling can be used to study the kinetics and thermodynamics of these radical reactions. For instance, simulations can predict the preferred sites of hydrogen abstraction from the polymer backbone by the cobalt-generated radicals.

Computational studies on cobalt-catalyzed radical reactions have revealed the potential for unconventional mechanisms, such as radical-type migratory insertion. nih.govgoettingen-research-online.dersc.org While these studies may not directly involve isodecanoate, they provide a framework for understanding the diverse reactivity of cobalt complexes in radical processes. The isodecanoate ligand can influence the selectivity of these propagation steps by sterically directing the approach of the radical to the substrate or by electronically modifying the reactivity of the cobalt center. wikipedia.org

Theoretical Analysis of Coordination Geometries and Spin States

The coordination geometry and spin state of this compound are critical determinants of its chemical and physical properties. researchgate.netacs.org Cobalt(II), with its d7 electron configuration, can adopt various coordination numbers and geometries, each associated with a specific spin state (high-spin or low-spin). researchgate.netnih.gov

Theoretical analyses, often in conjunction with experimental techniques like X-ray absorption spectroscopy, can predict the most stable coordination environment for this compound. nih.gov In solution, an equilibrium between different geometries, such as tetrahedral and octahedral, may exist. Computational chemistry can be used to calculate the relative energies of these structures and to understand how factors like solvent and temperature influence this equilibrium.

The spin state of the cobalt(II) ion is also a key parameter. researchgate.netunige.ch High-spin cobalt(II) complexes are generally more reactive in radical reactions, while low-spin complexes may be favored in other catalytic processes. Theoretical calculations can predict the energy difference between the high-spin and low-spin states and how this is affected by the isodecanoate ligand. nih.gov For instance, a strong ligand field will favor a low-spin state, whereas a weak ligand field will lead to a high-spin state. acs.org

Common Coordination Geometries and Spin States of Cobalt(II):

| Coordination Number | Geometry | Typical Spin State |

| 4 | Tetrahedral | High-spin (S=3/2) |

| 4 | Square Planar | Low-spin (S=1/2) |

| 5 | Square Pyramidal or Trigonal Bipyramidal | Can be high-spin or low-spin |

| 6 | Octahedral | Can be high-spin or low-spin |

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in solution and its interactions with other molecules. arxiv.org Unlike static quantum chemical calculations, MD simulations can capture the motion of atoms and molecules over time, providing insights into processes such as ligand exchange, solvent effects, and the conformational flexibility of the isodecanoate ligand.

Recent developments in force fields, such as the Gaussian Lennard-Jones (GLJ) potential, have improved the accuracy of MD simulations for systems with strong metal-ligand interactions, like those between carboxylates and cobalt surfaces. chemrxiv.orgnih.gov These simulations can reveal how the isodecanoate ligands arrange themselves on a cobalt surface or in a micellar aggregate, which can have important implications for catalytic activity.

Emerging Research Directions and Future Perspectives for Cobalt Ii Isodecanoate

Development of Novel Cobalt(II) Isodecanoate Derivatives for Enhanced Catalysis

A primary direction of future research lies in the rational design and synthesis of novel derivatives of this compound to achieve superior catalytic performance. The inherent reactivity of the cobalt center can be precisely tuned by modifying its coordination environment. This can be approached in two main ways: modification of the isodecanoate ligand itself or the introduction of auxiliary ligands.

Strategic modifications to the isodecanoate backbone, such as introducing functional groups, could alter the electronic properties and steric hindrance around the cobalt atom. This can influence substrate binding and the activation energy of catalytic cycles.

A more versatile approach involves the synthesis of mixed-ligand cobalt complexes, where one or more isodecanoate ligands are supplemented with auxiliary ligands. These ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or multidentate nitrogen-donor ligands, can profoundly impact the catalyst's stability, solubility, and selectivity. mdpi.compcimag.comresearchgate.net For instance, tridentate phosphine (B1218219) ligands have been successfully used with simple cobalt salts to catalyze the hydrogenation of carboxylic acids, a transformation for which this compound could serve as a precursor. researchgate.net The introduction of specific chelating agents can also boost the catalytic action of cobalt carboxylates and prevent hydrolysis in aqueous systems. organometal.eu Research in this area will focus on creating a library of derivatives and screening them for enhanced activity in reactions like C-H functionalization, oxidation, and polymerization. rsc.orgcolab.ws

Exploration of Heterogeneous Catalytic Systems Involving this compound Analogues

While this compound is a homogeneous catalyst, a significant emerging trend is the development of heterogeneous analogues to overcome challenges related to catalyst separation, recovery, and recycling. Immobilizing the active cobalt species onto solid supports combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Future research will investigate the anchoring of this compound or its derivatives onto various inorganic and organic supports. nih.gov Porous materials with high surface areas, such as mesoporous silica (B1680970) (e.g., MCM-41, MCM-48), alumina, and zeolites, are excellent candidates for supports. researchgate.netmdpi.com The immobilization can be achieved through several strategies:

Covalent Attachment: Modifying the isodecanoate ligand with a functional group that can form a covalent bond with the support surface.

Ion Exchange: Exchanging ions on the support surface with the cobalt complex.

Encapsulation: Physically entrapping the cobalt complex within the porous structure of the support, a method often referred to as "ship-in-a-bottle" synthesis.

Advanced Spectroscopic Techniques for In Situ Mechanistic Probing

A deeper understanding of the catalytic mechanism at a molecular level is essential for the rational design of improved catalysts. A key research direction is the application of advanced spectroscopic techniques for in situ and operando studies. These methods allow researchers to observe the catalyst under actual reaction conditions, providing invaluable insights into the structure of active species, reaction intermediates, and deactivation pathways. acs.orgresearchgate.net

By monitoring the changes in the cobalt center's oxidation state and coordination environment in real-time, a more accurate picture of the catalytic cycle can be constructed. This knowledge is critical for optimizing reaction conditions and designing next-generation catalysts with enhanced activity and longevity.

Table 1: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Obtained | Relevance to this compound Catalysis |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | Provides data on the oxidation state (XANES) and local coordination environment, including bond distances and coordination numbers (EXAFS) of the cobalt atoms. acs.orgrsc.org | Can identify changes in cobalt's oxidation state (e.g., Co(II) to Co(III)) during catalytic oxidation and characterize the structure of the active catalytic species. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects and characterizes paramagnetic species, such as Co(II) and other intermediate oxidation states (e.g., Co(IV)). mdpi.comanu.edu.au | Allows for the direct observation and quantification of Co(II) conversion to catalytically active intermediates under electrochemical or chemical stimuli. |

| UV-Visible (UV-Vis) Spectroscopy | Monitors changes in the electronic transitions of the cobalt center, which are sensitive to its oxidation state and coordination geometry. chemrxiv.org | Can track the population of different cobalt oxidation states (Co²⁺, Co³⁺, Co⁴⁺) as a function of reaction parameters like pH and applied potential in electrocatalytic systems. |

| Infrared (IR) and Raman Spectroscopy | Provides information on vibrational modes of ligands and adsorbed molecules on the catalyst surface. researchgate.net | Can detect the binding of substrates to the cobalt center and identify key intermediate surface species, elucidating the reaction pathway. |

Synergistic Effects in Multi-Component Catalytic Systems with this compound

Catalytic performance can often be significantly enhanced through the synergistic interaction of multiple components. Future research will explore the use of this compound in multi-component catalytic systems, where it can act in concert with other metals, co-catalysts, or additives.

Bimetallic systems, where cobalt is combined with another transition metal such as iron, manganese, or copper, are of particular interest. mdpi.com In these systems, one metal may facilitate the activation of a substrate while the other promotes a subsequent transformation, leading to higher activity and selectivity than either metal could achieve alone. For example, cobalt carboxylates are often used with other metal carboxylates like those of zirconium or calcium in paint formulations to achieve balanced drying properties, demonstrating a well-established synergistic effect. organometal.eu